![molecular formula C15H11ClN2O3S B5738138 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors.
Mecanismo De Acción
The mechanism by which CB-839 induces cell death in cancer cells needs to be elucidated to identify potential targets for drug development.
5. Drug delivery: The development of novel drug delivery systems that can improve the bioavailability and efficacy of CB-839 is an area of active research.
In conclusion, CB-839 is a promising therapeutic agent for cancer treatment that has shown significant potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, its effectiveness may vary depending on the type of cancer and the stage of the disease. Moreover, CB-839 may have limited efficacy when used as a single agent and may need to be combined with other drugs to achieve optimal results.
Direcciones Futuras
There are several areas of research that could be explored to further understand the potential of CB-839 as a therapeutic agent for cancer. These include:
1. Combination therapy: CB-839 may need to be combined with other drugs to achieve optimal results. Further studies are needed to identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict the response of cancer cells to CB-839 need to be identified to improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CB-839 in humans.
4.
Métodos De Síntesis
CB-839 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoyl isothiocyanate, which is then reacted with 3-aminobenzoic acid to yield CB-839.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. CB-839 has been shown to selectively target cancer cells that are dependent on glutamine for survival, while sparing normal cells. This makes it a promising therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOPUSEQSKJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.